
13,14-Dihydro-15-keto-pgf2alpha
Übersicht
Beschreibung
13,14-Dihydro-15-keto-PGF2α (PGFM) is the primary metabolite of prostaglandin F2α (PGF2α), formed via 15-hydroxy oxidation and 13,14-dihydrogenation . It is widely used as a stable biomarker for PGF2α activity due to its longer half-life in circulation compared to the parent compound . PGFM is implicated in reproductive processes such as luteolysis, parturition, and postpartum uterine involution across species, including cattle, horses, and felids . Its CAS registry number is 27376-76-7, with ChEBI ID CHEBI:63976 and HMDB ID HMDB0004685 .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: : The synthesis of 13,14-Dihydro-15-keto-prostaglandin F2alpha typically involves the oxidation of the 15-hydroxy group and hydrogenation of the 13,14-double bond of prostaglandin F2alpha . The reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained.
Industrial Production Methods: : Industrial production methods for this compound are not widely documented, but it is generally produced in small quantities for research purposes.
Analyse Chemischer Reaktionen
Key Enzymatic Pathways
PGFM is primarily formed through sequential enzymatic modifications of prostaglandin F2α (PGF2α):
- Co-factor Dependence : NAD+ is required for 15-PGDH activity, while NADPH drives CBR1-mediated reductions .
- Biological Stability : PGFM’s longer half-life (~30–45 minutes vs. <1 minute for PGF2α) makes it a stable biomarker for monitoring PGF2α activity .
Oxidative Peroxidation
Under oxidative stress, arachidonic acid undergoes non-enzymatic peroxidation to form isoprostanes , including 8-iso-13,14-dihydro-15-keto-PGF2α. These reactions occur via free radical-mediated pathways and differ from enzymatic prostaglandin synthesis .
Key Features of Non-Enzymatic Formation:
- Regioisomerism : Produces 5-, 8-, 12-, and 15-series isoprostanes with cis-oriented side chains .
- Biological Relevance : Linked to oxidative stress markers in pathologies like asthma and cardiovascular diseases .
Environmental Influences
PGFM decomposes under specific conditions, following first-order kinetics:
- Half-Life Variability : Decomposition rates increase 2.3-fold in the presence of albumin at physiological concentrations.
Structural Influence on Reactivity
The molecular structure of PGFM dictates its chemical behavior:
- Stereochemical Specificity : The cis configuration of side chains in isoprostanes prevents cross-reactivity with traditional prostaglandin receptors .
Comparative Reaction Pathways
Analytical Methods for Reaction Monitoring
- Radioimmunoassay (RIA) : Detects PGFM with ≤1.7% cross-reactivity to 8-iso-PGFM, enabling specific quantification in biological samples .
- Liquid Chromatography-Mass Spectrometry (LC-MS) : Resolves isoprostane regioisomers with >95% accuracy .
- Enzyme Immunoassay (EIA) : Measures PGFM in plasma/urine to assess luteolytic activity in reproductive studies .
Wissenschaftliche Forschungsanwendungen
Reproductive Health Monitoring
PGFM has been validated as a reliable biomarker for monitoring reproductive health in various species.
- In Cattle : A study demonstrated that measuring PGFM levels can indicate luteal blood flow and luteolysis during the estrous cycle. Elevated levels of PGFM were associated with successful luteolysis, making it a valuable tool for reproductive management in cattle .
- In Buffalo : An enzyme immunoassay was developed to monitor PGFM levels in buffalo plasma, facilitating assessments of reproductive health status. This method allows for sensitive detection of PGFM changes related to reproductive events .
Pregnancy Diagnosis in Big Cats
Recent research has utilized PGFM for non-invasive pregnancy diagnosis in big cats such as tigers and lions.
- A study established that PGFM levels increase significantly after 9 weeks of gestation and remain elevated until parturition. This finding supports the use of fecal samples to monitor pregnancy status in captive breeding programs .
Asthma Research
PGFM's role has also been investigated in the context of asthma.
- Research indicated that inhalation of PGF2α leads to a significant increase in plasma concentrations of PGFM, suggesting its potential involvement in inflammatory responses during allergic reactions . This highlights its utility as a marker for assessing airway inflammation.
Data Tables
The following table summarizes key findings related to the applications of PGFM across different studies:
Wirkmechanismus
The mechanism of action of 13,14-Dihydro-15-keto-prostaglandin F2alpha involves its interaction with specific prostaglandin receptors in the body. These receptors are part of the G-protein-coupled receptor family and play a crucial role in mediating the biological effects of prostaglandins. The compound exerts its effects by binding to these receptors and activating various intracellular signaling pathways, leading to changes in cellular functions .
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Structural and Metabolic Differences
PGFM vs. PGF2α
- Structure : PGFM retains the core prostaglandin structure but lacks the 15-hydroxyl group (oxidized to a keto group) and the 13,14 double bond (hydrogenated) .
- Metabolism : PGF2α is rapidly inactivated in the lungs during first-pass metabolism, whereas PGFM accumulates systemically due to its stability .
- Half-Life : PGFM has a half-life of ~30–60 minutes in cattle, compared to <1 minute for PGF2α .
PGFM vs. 8-iso-PGF2α
Unlike PGFM, it is associated with oxidative stress rather than reproductive signaling .
Reproductive Health Monitoring
- Cattle : Elevated PGFM levels correlate with endometritis susceptibility. Cows with endometritis showed delayed PGFM surges postpartum compared to healthy controls .
- Mares : PGFM pulses are temporally linked to luteal blood flow changes during luteolysis, aiding in estrus synchronization studies .
Diagnostic Tools
- ELISA Kits : Commercial kits (e.g., Thermo Fisher) quantify PGFM in serum, urine, and feces, with inter-/intra-assay CVs <10% .
Species-Specific Variations
- Felids: PGFM metabolism in feces varies among big cats, complicating non-invasive pregnancy diagnostics .
- Humans: Radioimmunoassays for PGFM differentiate between ovulatory and anovulatory cycles, highlighting its endocrine relevance .
Biologische Aktivität
13,14-Dihydro-15-keto-PGF2α (also known as PGFM) is a significant metabolite of Prostaglandin F2α (PGF2α), which plays crucial roles in various biological processes. This compound is classified under the category of isoprostanes, specifically the 15-series, and is produced through the nonenzymatic peroxidation of arachidonic acid. Understanding its biological activity is essential for insights into its physiological roles and potential therapeutic applications.
Structural Characteristics
The structural configuration of 13,14-Dihydro-15-keto-PGF2α distinguishes it from traditional prostaglandins:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
Prostaglandin F2α | Contains a 15-hydroxy group | Precursor to 13,14-dihydro-15-keto variant |
Isoprostanes (e.g., 8-isoprostane) | Generated from arachidonic acid | Nonenzymatic formation under oxidative stress |
Prostaglandin E2 | Different side chain orientation | Primarily involved in inflammatory responses |
11β-13,14-dihydro-15-keto-PGF2α | Similar structure but different stereochemistry | Potentially different biological activities |
The presence of a keto group at position 15 and the reduction of double bonds at positions 13 and 14 contribute to its distinct biological properties.
Physiological Roles
- Smooth Muscle Contraction : PGFM is involved in regulating smooth muscle contraction, particularly in the uterus, which is critical during labor and postpartum recovery.
- Vascular Function : It influences vascular tone and blood flow, contributing to renal function by regulating glomerular filtration rate.
- Inflammatory Response : PGFM plays a role in modulating inflammatory responses, with implications for conditions such as asthma and other allergic reactions .
Case Studies
- Asthma Response : A study indicated that inhalation of PGF2α resulted in a two-fold increase in plasma concentrations of PGFM in both normal and asthmatic subjects, suggesting that PGFM may reflect underlying inflammatory processes in asthma .
- Hormonal Interactions : Research has shown that PGFM levels fluctuate in relation to luteinizing hormone (LH) and progesterone during reproductive cycles, indicating its role in reproductive physiology .
The precise mechanisms through which PGFM exerts its effects are still under investigation. However, it is known to interact with various receptors involved in prostaglandin signaling pathways:
- Prostaglandin Receptors : PGFM may bind to specific prostaglandin receptors, influencing pathways related to inflammation and vascular regulation.
- Thromboxane Receptors : Its interactions with thromboxane receptors suggest a role in platelet aggregation and vascular constriction.
Synthesis Methods
The synthesis of 13,14-Dihydro-15-keto-PGF2α can be achieved through several methods:
- Chemical Synthesis : Utilizing synthetic organic chemistry techniques to produce PGFM from precursor compounds.
- Biological Synthesis : Investigating enzymatic pathways that convert PGF2α into its metabolites.
Each method has implications for yield, purity, and potential applications in research or clinical settings.
Research Findings
Recent studies have highlighted the biological significance of PGFM:
- A comprehensive analysis showed that measuring plasma levels of PGFM can serve as an indirect marker for PGF2α production, aiding researchers in understanding its physiological roles and involvement in diseases like asthma and cardiovascular disorders .
- The compound's unique structural modifications enhance its biological activity compared to similar compounds like Prostaglandin D2 and Prostaglandin E2.
Q & A
Q. What experimental models are most suitable for studying the physiological effects of 13,14-dihydro-15-keto-PGF2α in vascular function?
Advanced Research Focus
Experimental Design Considerations:
- Ex vivo organ bath systems are ideal for measuring vascular tone changes. For example, human umbilical vein rings exposed to 13,14-dihydro-15-keto-PGF2α showed enhanced contractility in preeclampsia models, mediated via FP and TP receptors .
- Receptor-specific antagonists (e.g., BAY u3405 for TP receptors) should be used to isolate signaling pathways. In preeclamptic samples, TP receptor blockade reduced contraction by 40–60% .
- Comparative models : Include both healthy and pathological tissues (e.g., normotensive vs. hypertensive umbilical veins) to assess disease-specific mechanisms.
Q. How can researchers address discrepancies in reported plasma concentrations of 13,14-dihydro-15-keto-PGF2α across studies?
Data Contradiction Analysis
Methodological Recommendations:
- Standardize sample sources : Maternal plasma, umbilical cord plasma, and amniotic fluid show divergent concentrations (e.g., higher levels in cord plasma in preeclampsia vs. maternal plasma ).
- Validate assays : Use ELISA kits with cross-reactivity profiles verified against structurally similar prostaglandins. For example, ensure ≤1% cross-reactivity with 15-keto-PGE2 to avoid false positives .
- Report pre-analytical variables : Storage conditions (e.g., −80°C vs. −20°C) and freeze-thaw cycles significantly impact metabolite stability .
Q. What statistical approaches are recommended for analyzing subgroup differences in 13,14-dihydro-15-keto-PGF2α studies?
Advanced Statistical Methodology
- Pre-specified subgroup analyses : Define subgroups (e.g., gestational age, maternal comorbidities) a priori to avoid Type I errors. Stratified randomization in clinical trials improves validity .
- Interaction testing : Quantify whether treatment effects differ between subgroups (e.g., preeclampsia vs. normotensive cohorts) using multiplicative interaction terms. Report both relative (risk ratios) and absolute (risk differences) measures .
- Meta-regression : Synthesize data from heterogeneous studies by adjusting for covariates like assay sensitivity or sample size .
Q. How should researchers optimize ELISA protocols for quantifying 13,14-dihydro-15-keto-PGF2α in complex biofluids?
Basic Methodology
Stepwise Protocol:
Sample preparation : Acidify urine or amniotic fluid to pH 3–4 with HCl to hydrolyze conjugated metabolites. Centrifuge at 10,000×g for 10 minutes to remove particulates .
Linearity validation : Perform serial dilutions (e.g., 1:2 to 1:16) of high-concentration samples. Acceptable recovery ranges: 80–120% .
Inter-assay precision : Include controls in each plate (e.g., 50 pg/mL and 200 pg/mL). CVs should be <15% across replicates .
Q. What mechanisms underlie the age-dependent variability in 13,14-dihydro-15-keto-PGF2α levels observed in vaginal secretions?
Mechanistic Research Focus
Hypothesis-Driven Approach:
- Hormonal modulation : In females aged 30–45, elevated estrogen upregulates COX-2 expression, increasing PGF2α synthesis. This aligns with 11% higher vaginal secretion levels vs. younger cohorts .
- Receptor density studies : Use Western blotting to compare FP receptor expression in endometrial tissues across age groups. Preclinical models (e.g., ovariectomized mice + hormone replacement) can isolate estrogen’s role .
Q. How can in vitro models replicate the metabolic clearance of 13,14-dihydro-15-keto-PGF2α observed in vivo?
Advanced Model Development
- Hepatocyte co-cultures : Primary human hepatocytes + Kupffer cells metabolize PGF2α via 15-hydroxyprostaglandin dehydrogenase (15-PGDH). Monitor 15-keto metabolites via LC-MS/MS .
- Microfluidic systems : Mimic renal clearance using chip-based models with glomerular endothelial cells. Adjust flow rates to match human renal plasma flow (~600 mL/min) .
Q. What ethical and technical challenges arise when collecting fetal samples for 13,14-dihydro-15-keto-PGF2α research?
Ethical & Practical Considerations
- Informed consent : Clearly explain risks of umbilical cord blood sampling (e.g., hematoma) to participants. Use anonymized residual clinical samples where possible .
- Timing constraints : Process cord plasma within 2 hours post-delivery to prevent metabolite degradation. EDTA tubes + protease inhibitors are mandatory .
Eigenschaften
IUPAC Name |
(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-(3-oxooctyl)cyclopentyl]hept-5-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,16-19,22-23H,2-3,5-6,8-14H2,1H3,(H,24,25)/b7-4-/t16-,17-,18+,19-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKTIONYPMSCHQI-XAGFEHLVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)CCC1C(CC(C1CC=CCCCC(=O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC(=O)CC[C@H]1[C@@H](C[C@@H]([C@@H]1C/C=C\CCCC(=O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701019118 | |
Record name | Prostaglandin FM | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701019118 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 13,14-Dihydro-15-keto PGF2a | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0004685 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
27376-76-7 | |
Record name | 13,14-Dihydro-15-keto-PGF2α | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=27376-76-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 15-Keto-13,14-dihydroprostaglandin F2alpha | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027376767 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Prostaglandin FM | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701019118 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 13,14-Dihydro-15-ketoprostaglandin� F2α | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 13,14-Dihydro-15-keto PGF2a | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0004685 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.